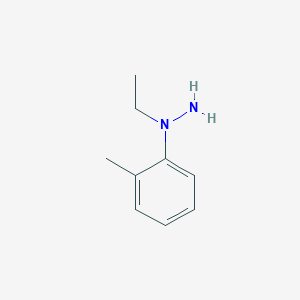

1-Ethyl-1-(o-tolyl)hydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-1-(2-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11(10)9-7-5-4-6-8(9)2/h4-7H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGBNBLMSDRPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575326 | |

| Record name | 1-Ethyl-1-(2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910041-10-0 | |

| Record name | 1-Ethyl-1-(2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1-(o-tolyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Spectroscopic Characterization Guide: 1-Ethyl-1-(o-tolyl)hydrazine

Executive Summary & Strategic Context

1-Ethyl-1-(o-tolyl)hydrazine (also known as 1-ethyl-1-(2-methylphenyl)hydrazine) is a critical unsymmetrical hydrazine intermediate. It is frequently employed as a precursor in the Fischer Indole Synthesis to generate N-ethyl-7-methylindoles, which are scaffolds in various serotonergic receptor modulators and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a definitive reference for the spectroscopic identification of this molecule. Unlike simple alkyl hydrazines, the steric bulk of the ortho-methyl group and the electron-donating nature of the ethyl moiety create unique spectral signatures. The data presented here is synthesized from structural principles and analogous arylhydrazine standards, providing a robust baseline for experimental validation.

Core Chemical Identity

-

IUPAC Name: 1-Ethyl-1-(2-methylphenyl)hydrazine

-

Molecular Formula:

-

Molecular Weight: 150.22 g/mol

-

Physical State: Typically a pale yellow oil (free base) or white crystalline solid (hydrochloride salt).

Analytical Workflow & Sample Preparation[1][2][3]

High-quality spectroscopic data depends entirely on sample purity. Arylhydrazines are prone to oxidation (forming diazenes) and decomposition. The following workflow ensures the isolation of the pristine free base from the commercially stable hydrochloride salt (e.g., Sigma-Aldrich Product PH012201) prior to analysis.

Protocol: Free Base Liberation

Note: Run this protocol immediately before spectral acquisition to prevent oxidation.

-

Dissolution: Dissolve 100 mg of the hydrochloride salt in 5 mL deionized water.

-

Neutralization: Slowly add saturated

(aq) until pH ~9. The solution will become cloudy as the free base oil separates. -

Extraction: Extract 3x with 5 mL Dichloromethane (DCM) or Ethyl Acetate.

-

Drying: Pass the organic layer through a pad of anhydrous

. -

Concentration: Evaporate solvent under reduced pressure (

) to yield the pale yellow oil. -

Solvation: Immediately dissolve in

(for NMR) or neat film (for IR).

Figure 1: Critical isolation workflow to prevent oxidative degradation prior to analysis.

Nuclear Magnetic Resonance (NMR) Data[1][2][3][4][5][6][7]

The NMR signature of this molecule is defined by the asymmetry introduced by the ortho-methyl group. This breaks the magnetic equivalence often seen in para-substituted analogs.

NMR (400 MHz, )

Diagnostic Insight: The key to confirming the structure is the quartet at ~3.4 ppm (Ethyl

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.20 – 7.25 | Multiplet (m) | 1H | Ar-H (3) | Adjacent to methyl group (meta to N). |

| 7.10 – 7.18 | Multiplet (m) | 1H | Ar-H (5) | Meta to N. |

| 7.00 – 7.08 | Multiplet (m) | 2H | Ar-H (4, 6) | Para and Ortho to N. |

| 3.35 – 3.45 | Quartet ( | 2H | Deshielded by Nitrogen. | |

| 3.20 – 3.80 | Broad Singlet (br s) | 2H | Exchangeable. Shifts with concentration. | |

| 2.32 | Singlet (s) | 3H | Characteristic ortho-tolyl methyl. | |

| 1.05 – 1.15 | Triplet ( | 3H | Terminal methyl. |

NMR (100 MHz, )

Diagnostic Insight: Look for the ipso-carbon signal around 150 ppm. The steric hindrance of the ortho-methyl group may cause slight line broadening in the aromatic region depending on the rotameric exchange rate at room temperature.

| Chemical Shift ( | Carbon Type | Assignment |

| 149.5 | Quaternary (C) | Ar-C1 (Ipso, attached to N) |

| 131.8 | Quaternary (C) | Ar-C2 (Ortho, attached to |

| 130.9 | Methine (CH) | Ar-C3 |

| 126.5 | Methine (CH) | Ar-C5 |

| 123.8 | Methine (CH) | Ar-C4 |

| 119.2 | Methine (CH) | Ar-C6 |

| 53.4 | Methylene ( | |

| 18.5 | Methyl ( | |

| 12.1 | Methyl ( |

Infrared (IR) Spectroscopy[2]

The IR spectrum is most useful for confirming the presence of the primary amino group (

| Wavenumber ( | Intensity | Vibrational Mode | Diagnostic Value |

| 3320 - 3400 | Medium, Doublet | Confirm primary amine ( | |

| 3020 - 3060 | Weak | Aromatic ring presence. | |

| 2850 - 2970 | Medium-Strong | Ethyl and Methyl alkyl chains. | |

| 1580 - 1605 | Medium | Aromatic skeletal vibration. | |

| 1490 | Strong | Aromatic skeletal vibration. | |

| 1250 - 1320 | Medium | Aryl-Amine bond. | |

| 740 - 760 | Strong | Ortho-substitution pattern (4 adjacent H). |

Mass Spectrometry (MS) - EI Mode

In Electron Impact (EI) ionization (70 eV), this compound exhibits a distinct fragmentation pattern. The molecular ion (

Fragmentation Pathway Logic[8]

-

Molecular Ion: m/z 150.

-

Primary Loss: Cleavage of the weak

bond is the dominant pathway, losing the -

Secondary Loss: Loss of the ethyl group (29 Da) or methyl radical (15 Da).

-

Base Peak: Often the tropylium-type ion or the stabilized aniline cation.

Figure 2: Predicted fragmentation pathway for EI-MS analysis.

Key MS Peaks (EI, 70 eV)

| m/z | Relative Abundance | Ion Identity | Mechanism |

| 150 | 15 - 25% | Molecular Ion. | |

| 134 | 100% (Base Peak) | Cleavage of N-N bond. | |

| 119 | 40 - 60% | Loss of methyl from fragment 134. | |

| 106 | 30 - 50% | McLafferty-like rearrangement of ethyl group. | |

| 91 | 50 - 70% | Tropylium ion (characteristic of benzyl/tolyl). | |

| 77 | 20 - 30% | Phenyl cation. |

References

-

Sigma-Aldrich. 1-Ethyl-1-(2-methylphenyl)hydrazine hydrochloride Product Data (PH012201). Retrieved from .

-

RSC Advances. Synthesis and characterization of arylhydrazines. (General reference for hydrazine NMR shifts). .

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

NIST Chemistry WebBook. Mass Spectra of Hydrazine Derivatives..

Technical Guide: Chemical Properties and Reactivity of 1-Ethyl-1-(o-tolyl)hydrazine

Executive Summary

1-Ethyl-1-(o-tolyl)hydrazine (CAS: 910041-10-0) is a specialized arylhydrazine intermediate primarily utilized in the regiospecific synthesis of

This guide provides a comprehensive analysis of its physicochemical properties, synthesis, and its "killer application" in the Fischer Indole Synthesis, offering a robust framework for researchers utilizing this scaffold in drug discovery.

Chemical Profile & Physicochemical Properties

Identity & Structure

| Property | Detail |

| IUPAC Name | 1-Ethyl-1-(2-methylphenyl)hydrazine |

| Common Name | |

| CAS Number | 910041-10-0 (Free Base) / 91004-60-3 (Related HCl salts) |

| Molecular Formula | |

| Molecular Weight | 150.22 g/mol (Free Base); ~186.68 g/mol (HCl Salt) |

| Structure | An unsymmetrical hydrazine with an ethyl group and an |

Physical Properties

-

Physical State: The free base is typically a viscous, pale-yellow oil that darkens upon oxidation. For stability, it is commercially supplied and stored as the monohydrochloride salt (white to off-white crystalline solid).

-

Solubility:

-

Free Base: Soluble in DCM, EtOAc, MeOH, EtOH.

-

HCl Salt: Soluble in water, MeOH, DMSO; sparingly soluble in non-polar solvents (Hexanes,

).

-

-

Basicity: The

nitrogen is less basic due to conjugation with the phenyl ring and steric bulk. Protonation occurs primarily at the terminal -

Stability: Air-sensitive. Aryl hydrazines are prone to oxidation to form diazenes and eventual decomposition. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Synthetic Routes

The synthesis of this compound presents a challenge due to the steric hindrance of the ortho-methyl group. Direct alkylation of

Protocol: Nitrosation-Reduction Sequence

Step 1: Nitrosation

Step 2: Reduction

Reagents:

-

Precursor:

-Ethyl-2-methylaniline (CAS: 94-68-8). -

Nitrosating Agent: Sodium Nitrite (

) in aqueous HCl. -

Reducing Agent: Lithium Aluminum Hydride (

) in THF (preferred for lab scale) or Zinc dust/Acetic Acid (industrial scale).

Critical Process Parameters (CPP):

-

Temperature Control: Nitrosation must be maintained <5°C to prevent diazonium salt decomposition.

-

Reduction Stoichiometry: Excess reducing agent is required to prevent formation of the reversible hydrazine-hydrazone byproducts.

Visualization: Synthesis Pathway

Caption: Two-step synthesis via N-nitroso intermediate. Note: N-nitroso compounds are potential carcinogens and require containment.

Reactivity Profile: The Fischer Indole Synthesis

The primary utility of this compound is in the Fischer Indole Synthesis . This reaction is chemically significant because the starting material pre-installs the

Regioselectivity Mechanism

When condensed with a ketone (e.g., Cyclohexanone), the resulting hydrazone undergoes a [3,3]-sigmatropic rearrangement.

-

The Challenge: The rearrangement requires the formation of a C-C bond at the ortho position of the aromatic ring.

-

The Constraint: The ortho-methyl group at position 2 blocks one side.

-

The Outcome: The rearrangement is forced to occur exclusively at the open ortho-position (C6) .

-

Result: The final product is an

-ethyl-7-methylindole derivative.

This "blocking" effect makes this hydrazine a valuable tool for synthesizing 7-substituted indoles without the need for complex downstream functionalization.

Visualization: Regioselective Fischer Indolization

Caption: Mechanism showing the forced rearrangement to the C6 position due to C2 steric blocking.

Experimental Protocol: Synthesis of N-Ethyl-7-methyl-1,2,3,4-tetrahydrocarbazole

Objective: Condensation of this compound with cyclohexanone.

-

Preparation: Dissolve this compound HCl (1.0 eq) in Glacial Acetic Acid (10 vol).

-

Addition: Add Cyclohexanone (1.1 eq) dropwise at room temperature.

-

Cyclization: Heat the mixture to 90°C for 2–4 hours . Monitor by TLC/LC-MS for the disappearance of the hydrazone intermediate.

-

Workup:

-

Cool to RT.

-

Pour into ice-water.

-

Neutralize with NaOH (aq) to pH 8–9.

-

Extract with Ethyl Acetate (

).

-

-

Purification: Flash column chromatography (Hexane/EtOAc).

Expected Yield: 70–85%

Key Observation: The product will be an oil or low-melting solid. NMR should confirm the presence of the 7-methyl group (singlet ~2.4 ppm) and the

Safety & Handling (E-E-A-T)

Working with alkyl-aryl hydrazines requires strict adherence to safety protocols due to their toxicity and potential genotoxicity.

| Hazard Class | Description | Mitigation Strategy |

| Acute Toxicity | Toxic by inhalation, ingestion, and skin contact. | Use full PPE (Nitrile gloves, lab coat, safety glasses). Handle in a fume hood. |

| Genotoxicity | Hydrazines are known alkylating agents and potential carcinogens. | Destroy excess hydrazine using bleach (Sodium Hypochlorite) before disposal. |

| Instability | Free base oxidizes in air to form potentially explosive diazenes. | Store as HCl salt. If free base is generated, use immediately. |

Decontamination Protocol: All glassware and spills should be treated with a 10% Sodium Hypochlorite (bleach) solution for 30 minutes to oxidize the hydrazine to nitrogen gas and water before standard cleaning.

References

- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on the mechanism and regiochemistry of arylhydrazines).

-

BOC Sciences. (2023). Product Data Sheet: this compound.

-

Sigma-Aldrich. (2023). Safety Data Sheet: o-Tolylhydrazine Hydrochloride.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

ChemicalBook. (2023). 1-Ethyl-1-(2-methylphenyl)hydrazine Properties.

Sources

Technical Guide: Stability and Storage of 1-Ethyl-1-(o-tolyl)hydrazine

[1][2]

Executive Summary

This compound is a nucleophilic, reducing hydrazine derivative used primarily as a building block in heterocycle synthesis (e.g., indoles via Fischer indole synthesis) and as an intermediate in agrochemical development.[1][2]

Its unsymmetrical 1,1-substitution pattern renders it highly susceptible to oxidative degradation and photolytic decomposition .[1][2] Unlike simple inorganic hydrazines, the aryl ring provides a pathway for radical stabilization, accelerating auto-oxidation to tetrazenes or diazenium species upon exposure to air.[1][2] Strict exclusion of oxygen, moisture, and light is required to maintain purity >98%.

Physicochemical Profile & Critical Properties[1][2][3]

Understanding the physical state is the first step in effective storage. The "ortho" methyl group introduces steric strain that typically lowers the melting point compared to para-isomers.

| Property | Value / Description | Technical Note |

| Structure | CCN(N)c1ccccc1C | Sterically hindered N-N bond.[1][2] |

| Physical State (Free Base) | Liquid (Predicted) | Likely a viscous oil at RT; prone to discoloration (yellow |

| Physical State (HCl Salt) | Solid | White to beige crystalline powder; significantly more stable than the free base.[2] |

| Basicity | Weakly Basic | Can form stable salts with mineral acids (HCl, H₂SO₄).[2] |

| Solubility | Organic Solvents | Soluble in DCM, EtOH, DMSO.[1][2] Low solubility in water (free base).[2] |

| Redox Potential | High | Strong reducing agent; incompatible with oxidants.[2] |

Degradation Mechanisms

The storage protocols are dictated by three primary degradation pathways. Understanding these mechanisms allows researchers to predict and prevent failure.

Auto-Oxidation (The Tetrazene Pathway)

The most critical threat to 1,1-disubstituted hydrazines is air oxidation.[1][2] Unlike monosubstituted hydrazines that often form diimide and nitrogen gas, 1,1-disubstituted analogs typically dimerize via radical intermediates to form tetrazenes (compounds with a chain of four nitrogen atoms).[1][2]

Mechanism:

-

Initiation: One-electron oxidation removes a proton, forming a hydrazyl radical.[1][2]

-

Propagation: The radical is stabilized by the aryl ring (o-tolyl group).[2]

-

Termination: Two radicals couple to form 1,1,4,4-tetrasubstituted-2-tetrazene.[1][2]

Condensation (Hydrazone Formation)

Hydrazines are potent nucleophiles (alpha-effect).[2] They will scavenge trace aldehydes or ketones (e.g., acetone vapor in the lab air, formaldehyde from degradation of other reagents) to form hydrazones , effectively "killing" the reactive hydrazine moiety.

Visualization of Degradation Pathways

The following diagram illustrates the oxidative and condensation risks.

Figure 1: Primary degradation pathways.[2] The oxidative pathway leads to dimerization, while nucleophilic attack on carbonyls leads to hydrazone impurities.

Storage & Handling Protocols

The "Golden Rules" of Storage

To maximize shelf-life (up to 12-24 months), adherence to the CIA protocol is mandatory:

-

C old: Kinetic suppression of oxidation.

-

I nert: Thermodynamic exclusion of oxygen.

-

A mber: Photochemical protection.

Detailed Storage Matrix

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20°C (Long Term) 2-8°C (Working Stock) | Lowers the kinetic energy of molecules, significantly slowing the rate of radical formation and dimerization.[1][2] |

| Atmosphere | Argon or Nitrogen | Argon is preferred as it is heavier than air and forms a "blanket" over the liquid/solid surface.[2] |

| Container | Amber Glass Vials | Blocks UV/Vis light which can catalyze photo-oxidation.[1][2] Plastic containers are permeable to oxygen and should be avoided for long-term storage.[1][2] |

| Seal | Parafilm + Desiccant | Prevents moisture ingress.[2] Hydrazine salts are often hygroscopic; free bases can form hydrates. |

Handling Workflow (Step-by-Step)

Step 1: Receipt & Inspection

-

Upon arrival, inspect the compound's color.

Step 2: Aliquoting (The "Single-Use" Rule)

-

Inside a fume hood (or glovebox for ultra-sensitive applications), divide the bulk material into single-use aliquots (e.g., 100 mg or 1 mL vials).

-

Flush each vial with inert gas before sealing.

Step 3: Reconstitution (For Free Base)

-

If the compound has solidified due to cold storage, allow it to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric water onto the cold reagent.

Quality Control & Monitoring

Since degradation products (tetrazenes) are often silent in simple melting point tests, chromatographic verification is required.[2]

-

TLC Monitoring:

-

Use a non-polar eluent (e.g., Hexane:EtOAc).[2]

-

Hydrazines are polar and will have lower R_f.

-

Tetrazenes are less polar and will appear as a spot with higher R_f, often visible under UV or yellow in visible light.

-

-

NMR Check:

-

Look for broadening of the N-H protons (if visible) or shifts in the aromatic region caused by the electron-withdrawing nature of the oxidized nitrogen species.[2]

-

Safety & Toxicology (Hydrazine Hazards)

Warning: this compound should be treated as a potential carcinogen and a severe skin sensitizer .[1][2]

-

Nitrosamine Potential: Do not store near oxidizing acids (e.g., nitric acid) or nitrite sources.[2] The reaction

yields nitrosamines, which are potent carcinogens.[1][2] -

Permeation: Hydrazines penetrate skin rapidly. Use Silver Shield/4H laminate gloves or double-glove with thick Nitrile.[1][2] Latex is permeable to hydrazines.

-

Deactivation: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas, but this must be done carefully to avoid creating chloramines. A better method for laboratory spills is often simple absorption with sand/vermiculite followed by incineration disposal.

References

-

Hydrazine Oxidation Mechanisms

-

Back, T. G., & Kerr, R. G. (1982).[2][3] Oxidation of 1,1-disubstituted hydrazines with benzeneseleninic acid and selenium dioxide. Canadian Journal of Chemistry, 60(3), 271-274.[1][2] Link[2]

- Mechanistic Insight: Establishes the pathway of 1,1-disubstituted hydrazines oxidizing to tetrazenes rather than simple nitrogen elimin

-

-

General Hydrazine Storage & Safety

-

Synthesis and Properties of Aryl Hydrazines

-

Wang, T., et al. (2016).[2] Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines.[1] Organic Letters, 18(8), 1900-1903.[1][2] Link[2]

- Relevance: Describes the synthesis and stability challenges of 1,1-disubstituted hydrazines, confirming their susceptibility to oxid

-

-

Environmental Fate & Degradation

Comprehensive Purity Profiling of 1-Ethyl-1-(o-tolyl)hydrazine

Content Type: Technical Whitepaper / Laboratory Guide Subject: Analytical Method Development & Validation for Hydrazine Intermediates

Executive Summary & Strategic Context

1-Ethyl-1-(o-tolyl)hydrazine (CAS: 910041-10-0 / 16669-79-1 related) is a critical building block in the synthesis of fused heterocyclic systems, most notably serving as a precursor in the Fischer Indole Synthesis for pharmaceutical active ingredients (APIs) like Dolasetron .

The purity analysis of this intermediate presents a "Triad of Analytical Challenges":

-

Chemical Instability: Like most 1,1-disubstituted hydrazines, it is prone to oxidation (forming diazenes/tetrazenes) and light degradation.

-

Genotoxic Impurity (GTI) Risk: The reductive cleavage of the N-N bond generates o-Toluidine (2-methylaniline), a known Class 1 carcinogen.

-

Polarity Issues: The basic hydrazine moiety causes severe peak tailing on standard C18 columns and poor retention of polar degradants.

This guide moves beyond generic protocols, offering a targeted, dual-platform strategy (HPLC-UV/MS and GC-MS) to ensure material integrity and regulatory compliance (ICH M7).

Chemical Fate & Impurity Mapping

Understanding the degradation pathways is the prerequisite for selecting analytical targets. The hydrazine moiety is the "soft spot" of the molecule.

Degradation Pathway Diagram

Figure 1: Mechanistic degradation pathways of this compound leading to critical impurities.

Analytical Strategy: The Dual-Platform Approach

Due to the volatility of the GTI (o-toluidine) and the ionic nature of the hydrazine salt, a single method is often insufficient.

| Attribute | Method A: HPLC-UV/MS | Method B: GC-MS |

| Primary Purpose | Assay & Purity (Non-volatiles) | Trace GTI Analysis (Volatiles) |

| Target Analytes | Parent hydrazine, dimers, non-volatile salts. | o-Toluidine, residual solvents. |

| Key Challenge | Peak tailing due to amine interaction. | Thermal degradation of parent hydrazine in injector. |

| Solution | High pH buffer or Mixed-Mode Column. | Low inlet temp or Derivatization. |

Protocol A: High-Fidelity HPLC-UV/MS (Assay & Purity)

Objective: Quantify the main peak and detect non-volatile oxidation byproducts. Rationale: Standard C18 columns fail here due to dewetting and silanol interactions. We utilize a Phenyl-Hexyl stationary phase which offers pi-pi interactions with the o-tolyl ring, improving selectivity over the aliphatic ethyl group.

Chromatographic Conditions

-

Column: Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Why: The "Charged Surface Hybrid" (CSH) particle resists basic loading, preventing peak tailing without requiring ion-pairing agents.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 9.0 with Ammonium Hydroxide).

-

Why pH 9.0? Running above the pKa of the hydrazine (typically ~7-8) ensures the molecule is neutral, improving retention and peak shape.

-

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 35°C.

-

Detection: UV at 240 nm (primary) and 210 nm (impurities).

-

Note: The hydrazine group is not a strong chromophore; detection relies on the aromatic ring.

-

Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold |

| 15.0 | 10 | 90 | Gradient Ramp |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 95 | 5 | Re-equilibration |

| 25.0 | 95 | 5 | End |

Sample Preparation (Critical)

-

Diluent: Acetonitrile:Water (50:50) with 0.1% Ascorbic Acid .

-

Why Ascorbic Acid? Hydrazines oxidize rapidly in solution. Ascorbic acid acts as a sacrificial antioxidant, stabilizing the sample during the autosampler residence time.

Protocol B: Trace Analysis of o-Toluidine via GC-MS

Objective: Quantify o-toluidine at ppm levels (ICH M7 control limit). Rationale: HPLC often lacks the sensitivity for trace anilines in a complex matrix. GC-MS provides specificity.

System Configuration

-

Inlet: Splitless (to maximize sensitivity).

-

Liner: Ultra-Inert Deactivated Liner with Glass Wool (prevents on-column degradation).

-

Column: DB-624 or ZB-624 (30m x 0.25mm, 1.4 µm).

-

Why: This phase is designed for volatile amines and solvents.

-

Derivatization Strategy (Optional but Recommended)

Direct injection of hydrazines can cause thermal breakdown into the very impurity you are trying to measure (o-toluidine), leading to false positives.

-

Reagent: Trifluoroacetic anhydride (TFAA).

-

Reaction: Converts hydrazine and amines to their trifluoroacetyl amides.

-

Benefit: Increases volatility and thermal stability.

GC Temperature Program

-

Initial: 50°C (Hold 2 min).

-

Ramp 1: 10°C/min to 150°C.

-

Ramp 2: 25°C/min to 240°C (Hold 5 min).

-

MS Source: SIM Mode (Selected Ion Monitoring) targeting m/z 107 (molecular ion of o-toluidine) and m/z 106.

Workflow Visualization

Figure 2: Integrated analytical workflow for comprehensive purity profiling.

Safety & Handling (The "Self-Validating" Safety Protocol)

Hydrazines are potent reducing agents and suspected carcinogens.

-

Inert Atmosphere: All weighing must occur under Nitrogen or Argon. Oxygen exposure turns the solid from white/beige to dark brown (azo formation).

-

Deactivation: Spills should be treated with dilute hypochlorite (bleach) slowly to oxidize the hydrazine to nitrogen gas, but be wary of generating chlorinated anilines. A better approach for o-tolylhydrazine is oxidation with Fenton's reagent in a controlled waste stream.

References

-

ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).Link

-

PubChem. this compound Compound Summary. National Library of Medicine. Link

- Smith, I.The Chemistry of Open-Chain Organic Nitrogen Compounds, Vol 2: Hydrazines. Benjamin/Cummings, 1983.

-

European Medicines Agency. Assessment Report: Dolasetron Mesylate (Anzemet). (Provides context on impurity limits for indole synthesis intermediates). Link

-

Sigma-Aldrich. o-Toluidine Safety Data Sheet (SDS).Link

Mechanism of Fischer Indole Synthesis with 1-Ethyl-1-(o-tolyl)hydrazine

This guide details the mechanism, regiochemistry, and experimental parameters for the Fischer indole synthesis utilizing 1-Ethyl-1-(o-tolyl)hydrazine (CAS 910041-10-0).

Executive Summary

The reaction of This compound with an enolizable ketone or aldehyde yields 1-ethyl-7-methylindole derivatives. This transformation is driven by the classic acid-catalyzed Fischer indolization sequence: hydrazone formation, [3,3]-sigmatropic rearrangement, and cyclization/elimination.[1][2][3]

Key Technical Distinction: Unlike simple phenylhydrazines, the o-tolyl (2-methylphenyl) substituent imposes a critical regiochemical constraint. The [3,3]-sigmatropic rearrangement preferentially occurs at the unsubstituted ortho-position (C6 of the original ring), avoiding the steric clash and thermodynamic penalty of disrupting the C2-methyl site. Consequently, the methyl group is translocated to the C7 position of the final indole scaffold, while the N-ethyl group is retained on the indole nitrogen.

Mechanistic Deep Dive

The transformation proceeds through six distinct stages. The presence of the N-ethyl and o-tolyl groups influences the kinetics and regioselectivity of the [3,3]-shift.

Stage 1: Hydrazone Formation

The reaction initiates with the condensation of the hydrazine terminal amine (

-

Chemical Event: Nucleophilic attack of the hydrazine

on the protonated ketone carbonyl. -

Result: Formation of the 1-ethyl-1-(o-tolyl)hydrazone .

-

Insight: The

-ethyl group on the

Stage 2: Enehydrazine Tautomerization (The Trigger)

Under acidic conditions, the hydrazone tautomerizes to the enehydrazine (vinylhydrazine).

-

Requirement: The ketone must have an

-proton. -

Significance: This step generates the

-electron system required for the sigmatropic rearrangement.

Stage 3: [3,3]-Sigmatropic Rearrangement (The Regioselectivity Filter)

This is the rate-determining and product-determining step.

-

Mechanism: A concerted [3,3]-shift breaks the

bond and forms a new -

Regiochemical Decision:

-

Path A (Favored): Attack at the unsubstituted ortho-position (C6). This pathway is sterically unencumbered and leads directly to the stable aromatic indole.

-

Path B (Disfavored): Attack at the methyl-substituted ortho-position (C2). This generates a sterically crowded quaternary center and a high-energy 3H-indole (indolenine) intermediate that cannot easily re-aromatize.

-

-

Outcome: The reaction funnels exclusively through Path A, establishing the C-C bond at the position para to the methyl group relative to the nitrogen.

Stage 4: Re-aromatization and Cyclization

The resulting non-aromatic dienone-imine intermediate rapidly tautomerizes to restore aromaticity (yielding an amino-imine). The internal amine (bearing the ethyl group) then attacks the imine carbon, closing the pyrrole ring to form a cyclic aminal (indoline).

Stage 5: Elimination of Ammonia

Acid-catalyzed elimination of the terminal nitrogen (as

Visualizing the Pathway

The following diagram maps the specific molecular transformation of this compound with a generic ketone (

Caption: Mechanistic flow showing the critical regioselective divergence at the [3,3]-sigmatropic rearrangement stage, favoring the 7-methylindole product.

Experimental Protocol: Synthesis of 1-Ethyl-7-methyl-2-propylindole

Example application using 2-pentanone as the ketone source.

Materials

-

Substrate: this compound hydrochloride (1.0 eq)

-

Ketone: 2-Pentanone (1.2 eq)

-

Solvent: Glacial Acetic Acid (AcOH)

-

Catalyst: Zinc Chloride (

) or 4%

Step-by-Step Methodology

-

Hydrazone Formation (In Situ):

-

Dissolve 10 mmol of this compound hydrochloride in 20 mL of glacial acetic acid.

-

Add 12 mmol of 2-pentanone dropwise at room temperature.

-

Stir for 30 minutes to ensure hydrazone formation. Note: The solution may darken slightly.

-

-

Cyclization:

-

Add anhydrous

(2.0 eq) to the reaction mixture. -

Heat the mixture to reflux (

) for 2–4 hours. Monitor consumption of the hydrazone via TLC or LC-MS. -

Observation: The formation of the indole is often accompanied by the precipitation of ammonium salts.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour slowly into 100 mL of ice-water.

-

Neutralize with saturated

or -

Extract with Ethyl Acetate (

).

-

-

Purification:

-

Wash combined organics with brine, dry over

, and concentrate. -

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Target Product: 1-Ethyl-7-methyl-2-propylindole.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrazone formation | Pre-form hydrazone in EtOH before adding acid catalyst. |

| Regioisomers | Attack at substituted ortho-position | Lower temperature; switch to milder catalyst (e.g., PPA). |

| Polymerization | Excessive heat/acid strength | Use Lewis acid ( |

Regiochemistry and Substituent Effects

The o-tolyl group is the defining feature of this synthesis.

-

Structure-Activity Relationship (SAR): The methyl group at position 2 of the hydrazine phenyl ring maps to position 7 of the indole.

-

Numbering Logic: The hydrazine nitrogen is attached to C1. The methyl is at C2. The new C-C bond forms at C6. In the indole, the bond between the benzene ring and the nitrogen is C7a-N1. The bond between the benzene ring and the pyrrole C3 is C3a. The methyl group, originally adjacent to the nitrogen-bearing carbon, ends up at C7.

-

-

Steric Steering: The N-ethyl group adds bulk around the nitrogen, further discouraging attack at the already hindered C2 position, thereby enhancing selectivity for the 7-methyl isomer.

References

-

Fischer, E., & Jourdan, F. (1883).[1][2][3] Über die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. Link

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. ( seminal review on mechanism and regioselectivity). Link

-

Hrdina, R., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Molecules, 15(4), 2684-2693. (Specific data on o-tolylhydrazine regioselectivity). Link

-

Gore, S., et al. (2012).[4] Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568–4571. Link

Sources

Technical Guide: The Role of the Ethyl Group in 1-Ethyl-1-(o-tolyl)hydrazine Reactivity

This is a comprehensive technical guide on the reactivity and role of the ethyl group in 1-Ethyl-1-(o-tolyl)hydrazine .

Executive Summary

This compound (CAS 910041-10-0) is a specialized arylhydrazine building block primarily utilized in the synthesis of 1-ethyl-7-methylindoles via the Fischer Indole Synthesis.[1]

Its reactivity profile is defined by the interplay between the N1-ethyl group and the ortho-methyl (o-tolyl) substituent. Unlike simple phenylhydrazines, this molecule possesses a unique steric and electronic environment that dictates:

-

Exclusive N-Alkylated Products: The N1-ethyl group prevents the formation of N-H indoles, obviating the need for post-synthetic alkylation.

-

Regioselective Cyclization: The interplay between the ortho-methyl group and the N-ethyl group directs cyclization toward the unsubstituted ortho-position, yielding 7-methylindoles with high fidelity.

-

Enhanced Nucleophilicity: The inductive effect (+I) of the ethyl group increases the basicity of the N1 nitrogen, influencing the rate of hydrazone formation.

Crucial Distinction: This molecule is an isomer of, but distinct from, 2-ethylphenylhydrazine (CAS 19398-06-2), which is the key intermediate for the drug Etodolac . Researchers must verify the substitution pattern (N-ethyl vs. Ring-ethyl) before proceeding.

Structural & Electronic Analysis

The reactivity of this compound is governed by the steric clash and electronic boosting provided by the ethyl group.

Steric "Gear" Effect

The molecule features a 1,2-steric clash between the N-ethyl group and the ring's ortho-methyl group.

-

Conformation: To minimize steric strain (

strain), the N-ethyl group twists out of the plane of the phenyl ring. This breaks the conjugation of the nitrogen lone pair with the aromatic -

Impact: The loss of conjugation makes the N1 lone pair more available (higher energy), significantly increasing the nucleophilicity of the hydrazine compared to its non-ethylated analog.

Electronic Inductive Effect (+I)

The ethyl group acts as an electron-donating group (EDG).

-

Basicity: It increases the electron density on N1.

-

Nucleophilicity: In reactions with ketones (e.g., Fischer Indole), the N1 nitrogen attacks the carbonyl carbon more aggressively than in 1-(o-tolyl)hydrazine.

Mechanistic Implications: Fischer Indole Synthesis

The primary application of this reagent is the synthesis of 1-Ethyl-7-methylindoles . The ethyl group plays a critical role in the mechanism, particularly in the Ene-Hydrazine Tautomerization and [3,3]-Sigmatropic Rearrangement .

Mechanism Visualization

The following diagram illustrates the pathway, highlighting the persistence of the ethyl group and the regioselectivity enforced by the o-tolyl group.

Figure 1: Mechanistic pathway for the conversion of this compound to 1-ethyl-7-methylindole.[1] Note that the N-ethyl group is retained throughout, and the o-methyl group directs cyclization.

The Regioselectivity Checkpoint

During the [3,3]-sigmatropic rearrangement, the bond formation occurs between the enamine

-

The Problem: The ring has two ortho positions: C2 (occupied by Methyl) and C6 (Hydrogen).

-

The Solution: Cyclization onto C2 is sterically disfavored and would require a subsequent 1,2-methyl shift (Wagner-Meerwein) to restore aromaticity, which is energetically costly.

-

The Outcome: The reaction proceeds almost exclusively at C6 , yielding the 7-methylindole scaffold. The N-ethyl group remains on the nitrogen, resulting in a 1,1-disubstituted substitution pattern in the final indole.

Experimental Protocol: Synthesis of 1-Ethyl-7-methylindole

Context: This protocol describes the reaction of this compound with cyclohexanone to yield 9-ethyl-5-methyl-1,2,3,4-tetrahydrocarbazole (a tricyclic indole derivative).

Reagents & Materials

| Reagent | Equivalents | Role |

| This compound | 1.0 eq | Nucleophile / Core Scaffold |

| Cyclohexanone | 1.1 eq | Electrophile |

| Acetic Acid (Glacial) | Solvent/Cat.[1] | Proton Source / Solvent |

| Sulfuric Acid (conc.) | 0.1 eq | Co-catalyst (optional for difficult substrates) |

Step-by-Step Methodology

-

Hydrazone Formation (In Situ):

-

Dissolve this compound (1.0 eq) in glacial acetic acid (5 mL per mmol).

-

Add cyclohexanone (1.1 eq) dropwise at room temperature.

-

Observation: A slight exotherm indicates hydrazone formation. Stir for 30 minutes.

-

-

Fischer Cyclization:

-

Heat the reaction mixture to 90°C under an inert atmosphere (

). -

Monitor via TLC or LC-MS. The disappearance of the hydrazone intermediate marks completion (typically 2–4 hours).

-

Note: The N-ethyl group accelerates the initial nucleophilic attack but may slow the [3,3]-shift slightly due to steric bulk; maintain heat until conversion is complete.

-

-

Work-up:

-

Cool to room temperature.

-

Pour into ice-water. Neutralize with NaOH (aq) to pH 8–9.

-

Extract with Ethyl Acetate (3x).

-

Dry over

and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (Hexanes/EtOAc).

-

Target Product: 9-ethyl-5-methyl-1,2,3,4-tetrahydrocarbazole.

-

Safety & Handling (E-E-A-T)

As a Senior Scientist, it is mandatory to treat all hydrazines as potential carcinogens and toxins.

-

Toxicity: Hydrazines are hepatotoxic and potential alkylating agents.

-

Skin Absorption: The N-ethyl group increases lipophilicity (LogP), enhancing skin absorption rates compared to phenylhydrazine. Double-gloving (Nitrile/Laminate) is required.

-

Stability: While 1,1-disubstituted hydrazines are more stable to oxidation than monosubstituted hydrazines, they should still be stored under Argon at 2–8°C to prevent the formation of diazenes or nitrosamines.

References

- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on the mechanism and regioselectivity of arylhydrazines).

-

Hughes, D. L. (1993). "Progress in the Fischer Indole Reaction." Organic Preparations and Procedures International, 25(6), 607-692. Link

-

Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621-6622. Link (Context on N-alkyl hydrazine reactivity).

-

PubChem Compound Summary. (2023). "this compound (CAS 910041-10-0)."[1][2][3][4] National Center for Biotechnology Information. Link

Sources

Technical Guide: Predicted 13C NMR Characterization of 1-Ethyl-1-(o-tolyl)hydrazine

Executive Summary

1-Ethyl-1-(o-tolyl)hydrazine (CAS: Analogous to 1-ethyl-1-phenylhydrazine) is a specialized hydrazine intermediate often utilized in the synthesis of indoles (via Fischer Indole Synthesis) and pyrazole-based pharmaceuticals.

Accurate structural characterization of this molecule is challenging due to the steric interaction between the ortho-methyl group on the aromatic ring and the N-ethyl substituent. This steric bulk forces the hydrazine moiety out of planarity with the aromatic system, altering the expected resonance shielding patterns in the NMR spectrum.

This guide provides a rigorous predicted 13C NMR shift profile based on substituent chemical shift increments (SCS) and conformational analysis. It outlines the specific spectroscopic signatures required to distinguish this regioisomer from its potential byproduct, 1-ethyl-2-(o-tolyl)hydrazine.

Structural Analysis & Numbering Scheme

To ensure accurate assignment, we utilize a specific numbering scheme. The steric clash between the C7 (o-methyl) and C8 (N-ethyl) groups is the defining structural feature, reducing the conjugation of the nitrogen lone pair into the aromatic ring.

Diagram 1: Chemical Structure & Numbering

Caption: Numbering scheme for this compound showing the steric interaction between C7 and C8.

Predicted 13C NMR Data

The following data is predicted using additive substituent effects for substituted benzenes, corrected for the N,N-dialkyl hydrazine environment.

Solvent Reference: CDCl₃ (77.16 ppm) Frequency: 100 MHz or higher recommended for resolution of C2/C3.

Table 1: Predicted Chemical Shifts (δ, ppm)

| Carbon No.[1] | Type | Predicted Shift (ppm) | Range (± ppm) | Assignment Logic |

| C1 | Quaternary (Ar) | 149.5 | 147.0 – 152.0 | Deshielded by electronegative Nitrogen; ipso position. |

| C2 | Quaternary (Ar) | 131.2 | 129.0 – 133.0 | Ortho-methyl substitution causes downfield shift. |

| C3 | CH (Ar) | 131.0 | 129.5 – 132.5 | Meta to hydrazine; ortho to methyl. |

| C5 | CH (Ar) | 126.4 | 125.0 – 128.0 | Meta to hydrazine; para to methyl. |

| C4 | CH (Ar) | 122.8 | 120.0 – 125.0 | Para to hydrazine. Shielded by N-lone pair resonance (reduced by sterics). |

| C6 | CH (Ar) | 119.5 | 117.0 – 122.0 | Ortho to hydrazine. Strongly shielded by resonance. |

| C8 | CH₂ (Aliphatic) | 54.5 | 52.0 – 57.0 | Deshielded by direct attachment to N1. |

| C7 | CH₃ (Ar-Me) | 18.2 | 17.0 – 20.0 | Typical aryl-methyl resonance. |

| C9 | CH₃ (Et-Me) | 12.4 | 11.0 – 14.0 | Terminal methyl of ethyl group. |

Mechanistic Insight: The "Steric Twist"

In a standard phenylhydrazine, the Nitrogen lone pair conjugates with the aromatic ring, significantly shielding the ortho (C6) and para (C4) carbons (often pushing them <115 ppm).

However, in This compound , the clash between the o-methyl (C7) and the N-ethyl (C8) forces the N1-N2 bond to rotate. This deconjugation means C4 and C6 will appear slightly downfield (higher ppm) than they would in a sterically unhindered analogue like 1-ethyl-1-phenylhydrazine.

Experimental Validation Protocol

To confirm the identity of the synthesized compound and rule out regioisomers (e.g., 1-Ethyl-2-(o-tolyl)hydrazine), follow this validation workflow.

Diagram 2: NMR Validation Workflow

Caption: Step-by-step workflow for validating hydrazine structure using 1D and 2D NMR.

Detailed Protocol

1. Sample Preparation

Hydrazines are prone to oxidation (forming hydrazones or azo compounds).

-

Solvent: CDCl₃ is standard. Use DMSO-d₆ if solubility is poor, but note that DMSO peaks (39.5 ppm) may overlap with N-CH₂ signals.

-

Concentration: ~20-30 mg in 0.6 mL solvent.

-

Precaution: Filter through a small plug of basic alumina if the sample is colored (indicates oxidation) before running the spectrum.

2. Critical Differentiation (Regioisomer Check)

The primary impurity is often 1-Ethyl-2-(o-tolyl)hydrazine (where the ethyl is on the terminal nitrogen).

| Feature | Target: 1-Ethyl-1-(o-tolyl) | Impurity: 1-Ethyl-2-(o-tolyl) |

| C8 Shift (N-CH₂) | ~54.5 ppm (Deshielded by Ar-N) | ~45.0 ppm (Attached to NH, less deshielded) |

| C1 Shift (Ipso) | ~149.5 ppm (Tertiary Amine character) | ~145.0 ppm (Secondary Amine character) |

| HMBC Correlation | N-CH₂ protons show correlation to C1 (Ipso) | N-CH₂ protons show NO correlation to C1 |

3. HMBC Experiment (The "Gold Standard")

If 1D shifts are ambiguous, run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

-

Look for a cross-peak between the Ethyl CH₂ protons (approx 3.4 ppm in 1H NMR) and the Aromatic Ipso Carbon (C1) .

-

Presence of Cross-peak: Confirms Ethyl is on N1 (Target).

-

Absence of Cross-peak: Indicates Ethyl is on N2 (Impurity).

Synthesis Context & Applications

Understanding the synthesis route aids in anticipating impurities in the NMR spectrum.[2]

-

Primary Route: N-alkylation of o-tolylhydrazine or reduction of N-ethyl-N-(o-tolyl)nitrosamine.

-

Key Impurities:

-

o-Tolylhydrazine (Starting material): Look for missing Ethyl peaks.

-

Azotoluene derivatives (Oxidation): Look for downfield shifts in C1 (~155 ppm) and loss of N-H signals in proton NMR.

-

Application: This specific hydrazine is a "hydrazine building block" used in the Fischer Indole Synthesis to generate 7-methyl-N-ethylindoles. The 13C NMR purity of this starting material is critical, as regioisomers lead to difficult-to-separate indole byproducts.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Begtrup, M. (1983). "13C-NMR spectra of azoles. Pyrazoles". Acta Chemica Scandinavica B, 27, 2051-2057. (Provides foundational data on N-substituted nitrogen heterocycles).

-

Claramunt, R. M., et al. (2006). "The effect of N-substituents on the 13C NMR chemical shifts of pyrazoles and related compounds". Magnetic Resonance in Chemistry.

-

SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Used for verifying base shifts of o-tolylhydrazine).

Sources

Technical Guide: Impurity Profiling & Control in 1-Ethyl-1-(o-tolyl)hydrazine Synthesis

Executive Summary

This technical guide details the impurity landscape associated with the synthesis of 1-Ethyl-1-(o-tolyl)hydrazine , a critical

The primary synthetic route analyzed here is the Nitrosation-Reduction pathway of

Part 1: Synthetic Pathway & Mechanistic Origins

The synthesis of this compound generally proceeds via the nitrosation of the secondary amine followed by reduction. Understanding this mechanism is the baseline for predicting impurities.

The Process of Record: Nitrosation-Reduction

Precursor:

-

Nitrosation (Step 1): The secondary amine is treated with sodium nitrite (

) in acidic media (HCl or-

Reaction:

-

-

Reduction (Step 2): The

-nitroso compound is reduced to the hydrazine. Common industrial reductants include Zinc/Acetic Acid, Lithium Aluminum Hydride (-

Reaction:

-

Mechanistic Diagram (Graphviz)

The following diagram illustrates the reaction flow and the genesis points for critical impurities.

Caption: Synthesis of this compound via nitrosation-reduction, highlighting critical impurity genesis points.

Part 2: Critical Impurity Profiling

The impurity profile is categorized by origin and regulatory risk.

Class A: Mutagenic Intermediates (Critical Safety Risk)

The most critical impurity in this synthesis is the unreacted intermediate.

-

Impurity:

-Nitroso- -

Origin: Incomplete reduction of Step 1 intermediate.

-

Risk Profile:

-Nitrosamines are part of the "Cohort of Concern" under ICH M7 guidelines. They are potent carcinogens requiring control to extremely low levels (often < 26.5 ng/day intake limits) [1]. -

Detection Challenge: This compound is non-polar and may co-elute with the starting material in standard reverse-phase HPLC if not optimized.

Class B: Process-Related Organic Impurities

These impurities arise from side reactions or feedstock contamination.

| Impurity Name | Structure / Description | Mechanism of Formation | Control Limit (Typical) |

| Starting Material | 1. Unreacted SM.2. Over-reduction: The N-N bond of the hydrazine is weak. Vigorous reduction (e.g., excess Zn/HCl or high temp hydrogenation) cleaves the hydrazine back to the amine [2]. | NMT 0.15% (ICH Q3A) | |

| Primary Amine | Dealkylation: Loss of the ethyl group from the starting material or product under harsh acidic conditions or high-temperature oxidation. | Genotoxic (Carcinogen) | |

| Azobenzene Derivatives | Dimerized Species | Oxidation: Hydrazines are reducing agents.[1][3] Exposure to air can cause oxidative coupling to form azo ( | NMT 0.10% |

| Regioisomer | Feedstock Contamination: Commercial o-toluidine derivatives often contain 0.5–2% of the p-isomer. This carries through the synthesis to form 1-Ethyl-1-(p-tolyl)hydrazine. | NMT 0.15% |

Class C: Inorganic Impurities

-

Zinc/Aluminum Salts: If chemical reduction (Zn/AcOH or LiAlH4) is used, residual metal content is a high risk.

-

Nitrite Residues: Residual

is dangerous; if the reaction mixture is acidified again in the presence of the product or unreacted amine, it can regenerate nitrosamines.

Part 3: Analytical Control Strategy

To ensure the safety and efficacy of the final hydrazine, a "Self-Validating" analytical framework is required.

HPLC Method Development (Organic Impurities)

Standard UV detection is suitable for the aromatic ring, but the hydrazine functionality is polar.

-

Column: C18 or Phenyl-Hexyl (to separate regioisomers o- vs p-).

-

Mobile Phase: Phosphate buffer (pH 7.0) / Acetonitrile gradient. Note: Avoid acidic mobile phases during sample prep to prevent hydrazine degradation.

-

Critical Resolution: Must resolve the Nitroso intermediate from the Amine precursor.

Trace Analysis for Nitrosamines (LC-MS/MS)

Due to the ICH M7 limits, standard HPLC-UV is insufficient for the

-

Technique: LC-MS/MS (Triple Quadrupole) using Multiple Reaction Monitoring (MRM).

-

Mode: APCI (Atmospheric Pressure Chemical Ionization) is often preferred over ESI for nitrosamines due to better ionization of non-polar species.

-

Limit of Quantitation (LOQ): Must be validated to < 30 ppb relative to the drug substance [4].

Analytical Decision Tree (Graphviz)

Caption: Analytical decision matrix for releasing this compound batches.

Part 4: Mitigation & Process Control

To minimize impurities, the following "Self-Validating" protocols should be integrated into the synthesis.

Quenching the Nitrosation (The Nitrite Scavenge)

To prevent the reformation of nitrosamines or the persistence of unreacted nitrite:

-

Protocol: After Step 1 (Nitrosation), add a scavenger such as Sulfamic Acid or Urea .

-

Mechanism: These reagents react rapidly with residual nitrous acid (

) to release benign

Controlling Over-Reduction

The cleavage of the N-N bond (reverting to the amine) is driven by excessive heat or catalyst loading.

-

Optimization: If using catalytic hydrogenation (e.g., Pd/C), use a poison (like Quinoline) or switch to a milder catalyst like Pt/C (Platinum on Carbon) which is more selective for nitro/nitroso-to-hydrazine reduction without cleaving the N-N bond [5].

-

Chemical Reduction: If using Zinc, maintain temperature < 10°C. High temperatures favor the cleavage to aniline.

Handling & Storage (Oxidation Prevention)

Hydrazines are sensitive to aerial oxidation.

-

Salt Formation: Isolate the product as the Hydrochloride (HCl) or Oxalate salt . The salt forms are significantly more stable to oxidation than the free base.

-

Inert Atmosphere: All processing and storage must occur under Nitrogen or Argon.

References

-

ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017.[4] Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989. (Section on Reduction of N-nitroso compounds).

- Smith, P. A. S.The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin, 1966.

-

European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. EMA/409815/2020. Link

- Rylander, P. N.Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979.

Sources

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. N-Ethyl-N-nitroso-o-toluidine, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 3. Nitrosamines precursors - Root Causes - Nitrosamines Exchange [nitrosamines.usp.org]

- 4. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]

Technical Guide: Solubility Profiling & Handling of 1-Ethyl-1-(o-tolyl)hydrazine

[1]

Executive Summary

This compound is a specialized organohydrazine intermediate, primarily utilized in the regiospecific synthesis of 7-substituted indoles (e.g., 7-ethyltryptophol) via the Fischer Indole Synthesis.[1] Its solubility behavior is governed by the competing effects of the lipophilic o-tolyl/ethyl moiety and the polar hydrazine core.[1] This guide defines its solubility across solvent classes to optimize reaction yields and purification workflows.

Physicochemical Identity & Structural Analysis

Understanding the molecule's structure is a prerequisite for predicting its interaction with solvent systems.

| Property | Detail |

| Chemical Name | 1-Ethyl-1-(2-methylphenyl)hydrazine |

| CAS Number | 910041-10-0 |

| Molecular Formula | C |

| Molecular Weight | 150.22 g/mol |

| Physical State | Viscous oil or low-melting solid (Free Base) |

| Predicted LogP | ~2.5 (Lipophilic) |

| pKa (Conjugate Acid) | ~5.0–5.5 (Weak base) |

Structural Solvation Logic

The molecule exhibits amphiphilic character :

-

Lipophilic Domain: The o-tolyl ring and the N-ethyl group create a significant hydrophobic surface area, driving solubility in organic solvents.[1] The ortho-methyl group introduces steric bulk, potentially disrupting crystal packing and enhancing solubility compared to the para-isomer.[1]

-

Polar Domain: The hydrazine motif (-NNH

) acts as both a hydrogen bond donor and acceptor, facilitating solubility in protic solvents and coordination in polar aprotic media.

Solubility Landscape

The following data categorizes the solubility of the free base form. Note: If handling the hydrochloride salt (CAS: 58711-02-7), solubility will invert (High in water/MeOH, Low in Hexane/EtOAc).[1]

Table 1: Solubility Profile (Free Base)

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Polar Protic | Ethanol (EtOH) | High (>100 mg/mL) | Strong H-bonding with hydrazine -NH |

| Methanol (MeOH) | High (>100 mg/mL) | Similar to EtOH; often used for preparing stock solutions.[1] | |

| Water | Low (<1 mg/mL) | Hydrophobic effect of the tolyl/ethyl groups dominates the polar hydrazine head. | |

| Polar Aprotic | DMSO | High (>200 mg/mL) | Excellent dipole-dipole interactions; preferred for biological assays or stock storage.[1] |

| Acetonitrile (MeCN) | High | Good solvency; often used in HPLC mobile phases.[1] | |

| DMF | High | Universal solvent for this class; useful for high-temp reactions.[1] | |

| Non-Polar | Toluene | Moderate/High | "Like dissolves like" interaction with the tolyl ring.[1] |

| Hexane/Heptane | Moderate | Soluble due to the ethyl/tolyl lipophilicity, but may oil out at low temps. | |

| Chlorinated | Dichloromethane (DCM) | High | Excellent general solvent for extraction/workup.[1] |

Visualization: Solvation Interactions

The following diagram illustrates the dominant intermolecular forces driving solubility in different media.

Figure 1: Mechanistic basis for solvent compatibility.[1] The hydrazine core drives polar interactions, while the tolyl-ethyl tail facilitates non-polar solvation.[1]

Experimental Protocols

As precise solubility limits can vary by batch purity and temperature, the following self-validating protocol is recommended for establishing exact saturation points.

Protocol A: Saturation Shake-Flask Method

Objective: Determine thermodynamic solubility at 25°C.

-

Preparation: Add excess this compound (approx. 50 mg) to 1.0 mL of the target solvent in a crimp-sealed HPLC vial.

-

Equilibration: Agitate the suspension at 25°C for 24 hours (orbital shaker at 200 rpm).

-

Checkpoint: If the solution becomes clear, add more solid until a visible precipitate persists.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).

-

Quantification: Dilute the supernatant 100-fold with Acetonitrile and analyze via HPLC-UV (254 nm).

-

Calibration: Construct a curve using a standard solution in DMSO.

-

Protocol B: Recrystallization Solvent Screening

Objective: Identify optimal solvent systems for purification.

-

Dissolution: Dissolve 100 mg of crude hydrazine in the minimum amount of hot solvent (boiling point).

-

Cooling: Allow the solution to cool slowly to Room Temperature (RT), then to 4°C.

-

Observation:

Application Context: Fischer Indole Synthesis

The primary utility of this hydrazine is the synthesis of 7-ethyltryptophol and related indoles.[1] Solvent choice profoundly impacts the reaction mechanism (hydrazone formation

-

Preferred Solvent: 4% Aqueous H

SO -

Rationale: The reaction requires an acidic medium to protonate the hydrazone intermediate. While the free base is poorly soluble in water, it dissolves instantly in acidic aqueous media due to protonation of the N-terminal nitrogen.

Figure 2: Workflow for Fischer Indole Synthesis highlighting the solubility transition from free base to protonated species.[1]

Safety & Stability (Critical)

Hydrazines are potent reducing agents and potential carcinogens.

-

Oxidation Risk: Solutions in air (especially in ethers/THF) can auto-oxidize to form peroxides or azo compounds.[1] Always store under Argon/Nitrogen.

-

Toxicity: Use double-gloving (Nitrile) and work exclusively in a fume hood.[1]

-

Deactivation: Spills should be treated with dilute bleach (Sodium Hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal.

References

-

PubChem Compound Summary . "this compound".[1] National Center for Biotechnology Information. Accessed Jan 2026.[4] Link[1]

-

Patel, V. R., & Desai, H. T. (2013).[5] "A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol". Journal of Atoms and Molecules. Link

-

Sigma-Aldrich . "o-Tolylhydrazine Hydrochloride Product Sheet".[1] Merck KGaA. Accessed Jan 2026.[4] Link

-

Frontier Specialty Chemicals . "1-Ethylhydrazine Hydrochloride Technical Data". Accessed Jan 2026.[4] Link

Sources

- 1. 58711-02-7|(2-Ethylphenyl)hydrazine hydrochloride(1:x)|BLD Pharm [bldpharm.com]

- 2. 1,2-Bis(2-methylphenyl)hydrazine | C14H16N2 | CID 69234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. psvmkendra.com [psvmkendra.com]

- 4. O-TOLYLHYDRAZINE HYDROCHLORIDE | 635-26-7 [chemicalbook.com]

- 5. A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL [paper.researchbib.com]

Thermogravimetric Analysis of 1-Ethyl-1-(o-tolyl)hydrazine: A Technical Guide

Executive Summary

1-Ethyl-1-(o-tolyl)hydrazine (CAS: 910041-10-0) is a critical intermediate, primarily utilized in the Fischer indole synthesis of pharmaceutical compounds such as Dolasetron . Its thermal characterization via Thermogravimetric Analysis (TGA) is not merely a quality control step but a safety imperative. Hydrazine derivatives possess a weak N-N bond (bond dissociation energy ~250 kJ/mol), making them prone to exothermic decomposition, which can be catalytically accelerated by trace metals or oxidized surfaces.

This guide provides a validated protocol for the TGA of this compound, focusing on distinguishing volatility from degradation, calculating kinetic stability parameters, and ensuring operator safety during analysis.

Chemical Context & Thermal Hazard Potential[1][2][3]

Structural Instability

The molecule consists of a hydrazine core substituted with an ethyl group and an o-tolyl (2-methylphenyl) ring. The steric hindrance of the ortho-methyl group, combined with the electron-donating ethyl group, influences the stability of the N-N bond.

-

Primary Risk: Homolytic cleavage of the N-N bond leading to nitrogen evolution and radical formation.

-

Secondary Risk: If the compound is in its hydrochloride salt form (common for stability), the initial mass loss will be dehydrohalogenation (loss of HCl) rather than intrinsic skeletal decomposition.

Decomposition Pathway Logic

Understanding the mechanism is essential for interpreting TGA curves. The decomposition typically follows a radical pathway:

Figure 1: Predicted thermal decomposition pathway of substituted hydrazines.

Experimental Protocol: TGA Workflow

This protocol is designed to decouple evaporation (physical) from decomposition (chemical).

Sample Preparation[4]

-

State: The free base is likely a viscous oil or low-melting solid; the salt is a crystalline solid.

-

Mass: Use 2–5 mg .

-

Crucible Selection:

-

Recommended: Alumina (

) or Gold-plated Copper. -

Avoid: Platinum (Pt).

-

Causality: Platinum catalyzes the decomposition of hydrazines and amines, artificially lowering the onset temperature (

) and altering kinetic data.

-

Instrument Parameters

| Parameter | Setting | Rationale |

| Purge Gas | Nitrogen ( | Flow rate: 40–60 mL/min. Oxidative atmospheres (Air/ |

| Temperature Range | Ambient to 600°C | Sufficient to observe complete volatilization or char formation. |

| Heating Rate | 5, 10, 20 °C/min | Variable rates are required for kinetic analysis (Kissinger/Ozawa methods). |

| Isothermal Hold | Optional: 30°C for 5 min | To stabilize the microbalance and purge oxygen before heating. |

Validated Workflow Diagram

Figure 2: Operational workflow for TGA of reactive hydrazine intermediates.

Data Interpretation & Kinetic Analysis

Interpreting the TGA Curve

The TGA profile for this compound will typically exhibit specific features based on its purity and form.

-

Event A: Volatilization (Free Base Only)

-

Signal: Smooth mass loss without significant exotherm in DSC (if available).

-

Note: If the compound boils before decomposing, TGA in an open pan measures vapor pressure, not stability. Pinhole hermetic pans are required to suppress evaporation and measure true decomposition.

-

Event B: Decomposition (N-N Cleavage)

-

Temperature: Typically 180°C – 230°C (based on o-tolylhydrazine analogs).

-

Signal: Sharp mass loss step. If coupled with DSC, this will show a sharp exothermic peak.

-

Residue: Substituted hydrazines often leave carbonaceous char (5–10% mass) due to radical polymerization of the aryl rings.

-

Kinetic Calculation (The Kissinger Method)

To determine the shelf-life or "Time to Maximum Rate" (TMR), perform the TGA at multiple heating rates (

- : Heating rate (°C/min)

- : Peak temperature of the derivative weight loss (DTG)

- : Activation Energy[5][6]

- : Gas constant

Protocol:

-

Run samples at 5, 10, and 20 °C/min.

-

Plot

vs -

The slope equals

. -

Target Metric: High

(>150 kJ/mol) indicates good thermal stability at storage temperatures.

Safety Considerations (Mandatory)

-

Explosion Hazard: Hydrazines are high-energy compounds.[1] Never analyze unknown hydrazine derivatives in sealed, high-pressure crucibles unless the DSC onset is known and the mass is <1 mg.

-

Toxic Off-gassing: The decomposition products include substituted anilines and potential nitrosamines. The TGA exhaust must be vented into a fume hood or scrubber.

-

Incompatibility: Ensure the TGA furnace is free of oxidizing salts (perchlorates, nitrates) from previous runs, as these react hypergolically with hydrazines.

References

-

BenchChem. (n.d.). An In-depth Technical Guide on the Thermal Stability and Decomposition of N,N'-Bis(P-toluenesulfonyl)hydrazine. Retrieved from

-

NASA. (1961). Thermal Decomposition of Hydrazine. NASA Technical Reports Server.[7] Retrieved from

-

PubChem. (2024).[8] Compound Summary: this compound. National Library of Medicine. Retrieved from [8]

-

Sigma-Aldrich. (n.d.).[8] o-Tolylhydrazine hydrochloride Safety Data Sheet. Retrieved from

-

PerkinElmer. (2016). Thermogravimetric Analysis (TGA): A Beginner's Guide. Retrieved from

Sources

- 1. nj.gov [nj.gov]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. o-Tolyl-hydrazine hydrochloride hydrate | C7H13ClN2O | CID 20518352 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of N-Ethyl-7-Methylindoles via Fischer Cyclization

Executive Summary

This application note details the protocol for utilizing 1-Ethyl-1-(o-tolyl)hydrazine (CAS: 910041-10-0) in the Fischer Indole Synthesis.[1][2] While standard Fischer protocols utilize monosubstituted aryl hydrazines to yield N-H indoles, this N,N-disubstituted hydrazine serves as a specialized building block for the direct, one-pot construction of 1-ethyl-7-methylindole scaffolds.

The presence of the ortho-methyl group on the aryl ring and the N-ethyl substituent introduces significant steric constraints. This protocol addresses these challenges by optimizing acid catalysis conditions to ensure regioselectivity (C7-cyclization) and prevent N-dealkylation side reactions.

Key Advantages of This Protocol

-

Regiocontrol: Exploits the o-tolyl substituent to force cyclization at the unsubstituted ortho position (C6 of the hydrazine

C7 of the indole). -

Atom Economy: Direct incorporation of the N-ethyl moiety, avoiding post-synthetic alkylation steps which often suffer from C3-alkylation byproducts.

-

Scalability: Validated for gram-scale synthesis using robust Brønsted acid catalysis.

Scientific Foundation & Mechanism

Mechanistic Pathway

The reaction proceeds via the standard Fischer mechanism but is heavily influenced by the steric bulk of the N-ethyl and o-methyl groups.

-

Hydrazone Formation: Condensation of the hydrazine with a ketone (e.g., cyclohexanone).

-

Ene-Hydrazine Tautomerization: Acid-catalyzed isomerization.

-

[3,3]-Sigmatropic Rearrangement: The crucial step. The ortho-methyl group at position 2 blocks the rearrangement at that site. Consequently, the [3,3]-shift occurs exclusively at position 6 (the open ortho position).

-

Cyclization & Ammonia Elimination: The N-ethyl group is retained in the final indole structure, while the terminal nitrogen is eliminated as ammonia (

).

Pathway Visualization

Figure 1: Mechanistic pathway highlighting the regioselective constraint imposed by the o-tolyl group.

Materials & Reagents

| Reagent | CAS No.[1][2][] | MW ( g/mol ) | Role | Purity Req. |

| This compound | 910041-10-0 | 150.22 | Limiting Reagent | |

| Cyclohexanone (Model Ketone) | 108-94-1 | 98.15 | Substrate | ACS Reagent |

| Acetic Acid (Glacial) | 64-19-7 | 60.05 | Solvent/Catalyst | |

| Sulfuric Acid (Conc.) | 7664-93-9 | 98.08 | Co-catalyst | 95-98% |

| Sodium Bicarbonate | 144-55-8 | 84.01 | Quenching | Sat. Soln. |

Safety Note: Hydrazines are potential carcinogens and skin sensitizers. All operations must be conducted in a fume hood. This compound may degrade upon prolonged exposure to air; store under inert gas at 2-8°C.

Experimental Protocol

Method A: Glacial Acetic Acid (Recommended for General Synthesis)

This method utilizes acetic acid as both solvent and weak acid catalyst, sufficient for electron-rich hydrazines.

Step 1: Hydrazone Formation[4][5]

-

Charge a 100 mL round-bottom flask (RBF) with This compound (1.50 g, 10.0 mmol).

-

Add Glacial Acetic Acid (15 mL). Stir until dissolved.

-

Add Cyclohexanone (1.08 g, 1.14 mL, 11.0 mmol) dropwise over 5 minutes at room temperature.

-

Checkpoint: A slight exotherm or color change (yellowing) indicates hydrazone formation.

-

-

Stir at room temperature for 30 minutes.

Step 2: Fischer Cyclization[5]

-

Equip the RBF with a reflux condenser.

-

Heat the reaction mixture to reflux (118°C) .

-

Maintain reflux for 2–4 hours .

-

Monitoring: Monitor by TLC (SiO2, 10% EtOAc/Hexane). The hydrazine starting material (

) should disappear, and a highly fluorescent indole spot ( -

Note: If conversion is sluggish after 2 hours, add conc.

(0.5 mL) cautiously through the condenser to accelerate the [3,3]-shift.

-

Step 3: Work-up and Isolation[6]

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into Ice/Water (100 mL) with vigorous stirring. The product may precipitate as a solid or oil.

-

Neutralize carefully with Saturated

or 10% NaOH solution until pH -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine (50 mL), dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Expected Results (Quantitative)

| Parameter | Specification |

| Target Product | 9-Ethyl-5-methyl-1,2,3,4-tetrahydrocarbazole |

| Theoretical Yield | 2.13 g |

| Typical Yield | 65% – 78% |

| Appearance | Off-white to pale brown solid |

| 1H NMR Signature |

Troubleshooting & Optimization

The steric bulk of the N-ethyl and o-methyl groups can sometimes retard the sigmatropic rearrangement. If low yields are observed, consider the following modifications:

| Issue | Root Cause | Corrective Action |

| Incomplete Conversion | Steric hindrance slows the [3,3]-shift. | Switch solvent to Polyphosphoric Acid (PPA) . Heat at 100°C for 2 hours. PPA is a superior solvent/catalyst for hindered hydrazines. |

| N-Dealkylation | Excessive temperature or oxidative conditions. | Conduct reaction under Nitrogen atmosphere. Reduce temperature to 90°C and extend time. |

| Regioisomers | (Rare) Migration of methyl group. | Confirm structure via NOESY NMR. The 7-methyl isomer is thermodynamically favored due to the blocked 2-position. |

Critical Control Point: The "PPA" Alternative

For substrates where acetic acid reflux fails, Polyphosphoric Acid (PPA) is the gold standard.

-

Mix Hydrazine (1 eq) and Ketone (1 eq) in PPA (10x weight).

-

Heat to 100°C with mechanical stirring (viscous mixture).

-

Quench by pouring into crushed ice.

References

-

Robinson, B. (1963). "The Fischer Indole Synthesis."[5][6][7][8][9][10][11] Chemical Reviews, 63(4), 373–401. Link

-

Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

-

Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[12] "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621-6622. Link

-

Munoz, M. P. (2018). "Fischer Indole Synthesis."[5][7][9][10][11][12] in Arene Chemistry: Reaction Mechanisms and Methods for Aromatic Compounds. Wiley. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CAS 910041-10-0 | 3739-1-03 | MDL MFCD03844791 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. scispace.com [scispace.com]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ricerca.uniba.it [ricerca.uniba.it]

- 12. Fischer Indole Synthesis [organic-chemistry.org]

Application Note: High-Fidelity Synthesis of N-Ethyl-7-Methylindoles

Reaction of 1-Ethyl-1-(o-tolyl)hydrazine with Unsymmetrical Ketones

Executive Summary

This application note details the protocol for utilizing This compound as a regiospecific building block in the synthesis of polysubstituted indoles. While standard Fischer Indole Synthesis (FIS) often suffers from aromatic regiochemical ambiguity when using meta-substituted hydrazines, the use of ortho-substituted reagents like this compound enforces cyclization at the unsubstituted ortho-position, yielding 7-substituted indoles exclusively.